Sildenafil mesylate, a derivative of sildenafil citrate, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). It is widely recognized for its role in treating erectile dysfunction and pulmonary arterial hypertension. The therapeutic effects of sildenafil are attributed to its ability to enhance the nitric oxide (NO)-cGMP pathway, which is crucial for vasodilation and smooth muscle relaxation126.
Sildenafil has been studied for its interaction with blood-pressure-lowering drugs. It potentiates the hypotensive effects of organic nitrates, which is a contraindication in patients using nitrates. However, in patients with hypertension on amlodipine therapy, sildenafil produced additive reductions in blood pressure without significant adverse events1.
The drug's ability to relax human corpus cavernosum tissue has been well-documented, which is the basis for its use in treating erectile dysfunction. Moreover, sildenafil has been found to involve the L-cysteine/hydrogen sulfide pathway in its relaxant effect on the human bladder, providing a novel mechanism of action for PDE5 inhibitors in the treatment of lower urinary tract symptoms7.
In neonatal rats, sildenafil alleviated bronchopulmonary dysplasia, a condition often seen in premature infants receiving oxygen therapy. The drug activated the hypoxia-inducible factor signaling pathway, suggesting a potential therapeutic application in improving pulmonary function in patients with BPD4.
Sildenafil's effects on the central nervous system include changes in dopamine and serotonin levels in the medial preoptic area and nucleus accumbens during sexual arousal. This indicates that sildenafil may influence central neural pathways involved in sexual arousal, beyond its peripheral action8.
Sildenafil has been shown to obviate ischemia-reperfusion injury-induced acute kidney injury through peroxisome proliferator-activated receptor γ agonism, highlighting its renoprotective potential9.
Interestingly, sildenafil does not significantly alter seminal parameters in normal males but has been shown to reduce the post-ejaculatory refractory time, which could have implications for sexual health and fertility treatments10.
In diabetic rats, sildenafil exhibited an intrathecal antinociceptive effect, suggesting a role in the pharmacotherapy of diabetes-associated pain. The mechanism involves the NO-cGMP-PKG-K+ channels pathway, although diabetes leads to a dysfunction in NO and large-conductance Ca2+-activated K+ channels5.
Sildenafil's ability to inhibit ABC transporters like ABCB1 and ABCG2 can increase the effective intracellular concentration of chemotherapeutic drugs, suggesting a strategy to enhance the distribution and potentially the activity of anticancer drugs3.
Sildenafil mesylate is classified as a phosphodiesterase type 5 inhibitor. It is derived from sildenafil citrate, which was originally developed for the treatment of pulmonary arterial hypertension and erectile dysfunction. The compound is synthesized through various chemical reactions involving intermediates that incorporate a pyrazolo[4,3-d]pyrimidin-7-one core structure combined with a sulfonamide moiety .
The synthesis of sildenafil mesylate involves several steps:
Sildenafil mesylate has a complex molecular structure characterized by:
The crystal structure of sildenafil mesylate exhibits monoclinic symmetry with specific unit cell parameters (a = 17.273 Å, b = 17.071 Å, c = 8.317 Å) indicating its solid-state characteristics .
Sildenafil mesylate can undergo various chemical reactions:
These reactions are significant for developing analogs and derivatives that may exhibit different pharmacological profiles.
Sildenafil mesylate primarily functions as a selective inhibitor of phosphodiesterase type 5 (PDE5). Its mechanism involves:
The compound exhibits a mean bioavailability of approximately 41%, with peak plasma concentrations reached within one hour after administration.
Sildenafil mesylate possesses several notable physical and chemical properties:
Sildenafil mesylate is primarily used in clinical settings for:
Additionally, ongoing research explores its potential applications in other areas such as cardiovascular health and treatment for certain types of angina due to its vasodilatory effects .
The foundational synthesis of sildenafil’s heterocyclic core began with the cyclization of ethyl 3-butyrylpyruvate (diketoester) with hydrazine hydrate in acetic acid. This reaction generated the pyrazole ring system, specifically 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, serving as the scaffold for subsequent modifications. Initial protocols faced challenges in regioselectivity, often producing mixtures of N1- and N2-methylated isomers. The cyclization step proceeded at 80–90°C for 4–6 hours, yielding approximately 75–85% of the intermediate carboxylic acid precursor after alkaline hydrolysis [2] [9].
Table 1: Key Parameters in Pyrazolopyrimidinone Core Synthesis
Reaction Component | Role | Conditions | Yield |
---|---|---|---|
Ethyl 3-butyrylpyruvate | Substrate | Acetic acid, 80°C | - |
Hydrazine hydrate | Cyclizing agent | Reflux, 4–6 hours | 75–85% |
Alkaline hydrolysis (NaOH/KOH) | Carboxylate formation | Aqueous medium | >80% |
Regioselective N-methylation of the pyrazole ring was achieved using dimethyl sulfate under phase-transfer conditions (tetrabutylammonium bromide) in dichloromethane. This step selectively targeted the N1 position due to steric and electronic factors, avoiding N2 methylation. Following methylation, electrophilic aromatic nitration required precise control: a mixture of concentrated nitric and sulfuric acids at 0–5°C introduced a nitro group ortho to the ethoxy substituent. Over-nitration was minimized by maintaining subambient temperatures, yielding the mononitro derivative at ~70% efficiency. The nitro group was subsequently reduced to an amine using stannous chloride in ethanol, forming the key 4-aminopyrazole intermediate essential for acylation [2] [6].
Chlorosulfonation of the 5-[2-ethoxy-5-aminophenyl] intermediate involved reacting the aromatic amine with chlorosulfonic acid and thionyl chloride at 60°C. This generated the reactive sulfonyl chloride moiety, which was immediately coupled with N-methylpiperazine. Critical to minimizing di-sulfonation side products was the use of stoichiometric N-methylpiperazine (1.0–1.2 equivalents) and proton scavengers like sodium carbonate. The sulfonamide bond formation proceeded at 80–85% yield. The final cyclization to sildenafil base employed potassium tert-butoxide in tert-butanol, facilitating intramolecular acylation with minimal epimerization [6] [9].
Closed-loop solvent systems were implemented for toluene and ethyl acetate, achieving >95% recovery via fractional distillation. Aqueous waste streams underwent neutralization to precipitate inorganic salts (e.g., NaCl, Na₂SO₄), reducing biological oxygen demand (BOD) by 70%. Solid supports like silica gel were replaced with recyclable polymer-bound scavengers in intermediate purification, diminishing solid waste by 40%. Additionally, continuous flow reactors minimized solvent volume by 60% compared to batch processes, enhancing atom economy [6] [9].
Catalytic improvements focused on three areas:
The cumulative innovations elevated overall yields from 27.6% (original route) to 51.7% in modern commercial synthesis, while reducing E-factor (kg waste/kg product) by 65% [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: